Welcome to the BenchChem Online Store!
molecular formula C12H14N2O2 B8279524 3-(2-Phenyl-1h-imidazol-1-yl)-1,2-propanediol

3-(2-Phenyl-1h-imidazol-1-yl)-1,2-propanediol

Cat. No. B8279524
M. Wt: 218.25 g/mol
InChI Key: VIRHKUGXRJDSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141351B2

Procedure details

The procedure of Synthesis Example 1 was repeated aside from using an equimolar amount of 2-phenylimidazole instead of imidazole and an equimolar amount of glycidol instead of ethylene oxide. There was synthesized 3-(2-phenyl-1H-imidazol-1-yl)-1,2-propanediol (yield 72%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:8][CH:9]=[CH:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12]1[O:14][CH:13]1[CH2:15][OH:16]>>[C:1]1([C:7]2[N:11]([CH2:12][CH:13]([OH:14])[CH2:15][OH:16])[CH:10]=[CH:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(O1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The procedure of Synthesis Example 1

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N(C=CN1)CC(CO)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.